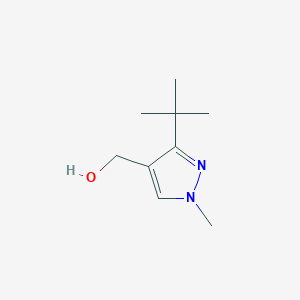

(3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

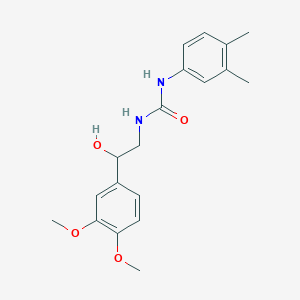

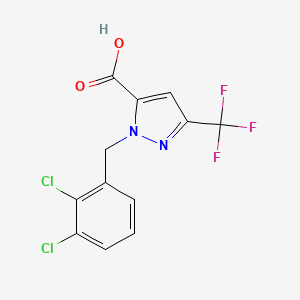

The compound (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, and a tert-butyl group, which is a branched alkyl group. The molecule also contains a methanol group, which is a hydroxyl group attached to a methyl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the ambient-temperature synthesis of a novel compound (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine was achieved in 81% yield by a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .

Molecular Structure Analysis

The molecular structure of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can be inferred from its name. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Attached to the pyrazole ring at the 3-position is a tert-butyl group, which is a branched alkyl group with three methyl groups attached to a central carbon. At the 4-position of the pyrazole ring, there is a methanol group, which consists of a hydroxyl group attached to a methyl group .

Chemical Reactions Analysis

The chemical reactions of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol would likely be influenced by the functional groups present in the molecule. The tert-butyl group is generally unreactive due to its steric bulk. The pyrazole ring can participate in various reactions typical of aromatic heterocycles. The methanol group can undergo reactions typical of alcohols, such as esterification or oxidation .

Physical And Chemical Properties Analysis

The physical and chemical properties of (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol can be predicted based on its structure and the properties of similar compounds. For instance, tert-butyl alcohol, which shares the tert-butyl group with the compound , is a colorless solid that melts near room temperature and is miscible with water, ethanol, and diethyl ether .

科学的研究の応用

Ambient-Temperature Synthesis Applications

The compound is used in ambient-temperature synthesis. In a study by Becerra et al. (2021), they reported the synthesis of novel compounds using 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol. This highlights the compound's utility in chemical synthesis under ambient conditions (Becerra, Cobo, & Castillo, 2021).

Acyl Pyrazole Derivatives

The compound is integral in preparing acyl pyrazole derivatives, as seen in the work by Doherty et al. (2022). They used an oxidative functionalization reaction of an aldehyde with pyrazole, utilizing the compound , which resulted in high-yield production (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

Thermal Rearrangements

Jefferson and Warkentin (1994) described the thermal rearrangements of 3H-pyrazoles, including the tert-butyl compound. They noted that rearrangement in different solvents, including methanol, involves a stepwise mechanism, indicating its role in thermal chemical reactions (Jefferson & Warkentin, 1994).

Hydrogen Bond Studies

Zheng, Wang, and Fan (2010) synthesized new 3,5-diaryl-1H-pyrazoles, including a variant with tert-butyl groups. They studied intermolecular hydrogen bonds in these compounds, indicating the role of this compound in understanding hydrogen bonding mechanisms (Zheng, Wang, & Fan, 2010).

Lipase-Catalyzed Methanolysis

Kao and Tsai (2016) conducted a kinetic analysis of lipase-catalyzed regioselective methanolysis using variants of this compound. This demonstrates its utility in enzyme-catalyzed reactions and in understanding the kinetics of these reactions (Kao & Tsai, 2016).

Catalytic Activity in Reactions

Duda, Pascaly, and Krebs (1997) used a similar compound in their study of iron(III) catecholate complexes, showing its reactivity and potential catalytic activities in chemical reactions (Duda, Pascaly, & Krebs, 1997).

ACE Inhibitory Activity

Kantevari et al. (2011) synthesized pyrazole derivatives embedded in chalcones for evaluating their angiotensin-converting enzyme (ACE) inhibitory activity, demonstrating the compound's relevance in medicinal chemistry (Kantevari, Addla, Bagul, Sridhar, & Banerjee, 2011).

Crystal Structure Analysis

Shibata and Mizuguchi (2010) used the compound in synthesizing a complex for crystal structure analysis, highlighting its role in structural chemistry and crystallography (Shibata & Mizuguchi, 2010).

作用機序

Safety and Hazards

The safety and hazards associated with (3-(tert-butyl)-1-methyl-1H-pyrazol-4-yl)methanol would depend on its physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions. For example, tert-butyl alcohol, a related compound, is flammable and can cause eye irritation, and is harmful if inhaled .

特性

IUPAC Name |

(3-tert-butyl-1-methylpyrazol-4-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-9(2,3)8-7(6-12)5-11(4)10-8/h5,12H,6H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNWMLWLFEURUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C=C1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[[3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]amino]piperidine-1-carboxylate](/img/structure/B2818228.png)

![2-(2-benzenesulfonamido-1,3-thiazol-4-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2818229.png)

![2-{[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2818232.png)

![N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide](/img/structure/B2818240.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2818242.png)